N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate

Stereochemical separation Activated ester synthesis Nateglinide intermediate

Achieve BP 2025 / Ph. Eur. compliance for nateglinide API by sourcing stereochemically pure trans-NHS ester. Mixed cis/trans feedstocks yield pharmacopeially restricted cis-nateglinide (Impurity C, limit ≤0.2%), causing batch rejection. - Pure trans isomer ensures downstream enantiopurity; cis-isomer separation reduces yield to 38% vs. 55% for cis. - Predictable amine coupling: hydrolytic half-life of 4-5 h at pH 7.0, 0°C. - CoA confirms stereochemical identity and ≥95% assay. Ships on dry ice; store at -20°C.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 183997-00-4
Cat. No. B017344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate
CAS183997-00-4
Synonymstrans-4-(1-Methylethyl)cyclohexanecarboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;  _x000B_4-trans-Isopropylcyclohexanecarboxylic Acid, N-Succunimidyl Ester;  trans-4-(1-Methylethyl)cyclohexanecarboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C14H21NO4/c1-9(2)10-3-5-11(6-4-10)14(18)19-15-12(16)7-8-13(15)17/h9-11H,3-8H2,1-2H3
InChIKeyUXLRCUGBVTVSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate (CAS 183997-00-4): A Stereochemically Defined Activated Ester for Pharmaceutical Intermediate and Bioconjugation Workflows


N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate (CAS 183997-00-4) is an activated N-hydroxysuccinimide (NHS) ester of trans-4-isopropylcyclohexanecarboxylic acid, with molecular formula C₁₄H₂₁NO₄ and molecular weight 267.32 g/mol . This compound serves as a critical intermediate in the synthesis of highly enantiopure nateglinide, a D-phenylalanine–derivative hypoglycemic agent, where the trans configuration of the cyclohexane ring is essential for the pharmacological activity of the final drug substance [1]. It is also employed as a reactive heterobifunctional crosslinker for amine-targeted bioconjugation .

Why Cis-Isomer or Mixed-Isomer NHS Esters Cannot Substitute for the Pure Trans-4-Isopropylcyclohexanecarboxylate NHS Ester


Substituting the pure trans isomer with a cis isomer or a mixed cis/trans NHS ester directly compromises the stereochemical integrity of the downstream product. The cis-isomer impurity, if carried through synthesis, forms the pharmacopeially restricted cis-nateglinide (Impurity C), which is limited to ≤0.2% in the final drug substance [1]. Moreover, the trans isomer exhibits a significantly lower isolated yield (38%) compared to the cis isomer (55%) when separated from a mixed-isomer feedstock, confirming that simple isomer mixtures cannot provide equivalent trans-isomer enrichment without additional costly separation steps [2]. These stereochemical and yield-based constraints make the pure trans-NHS ester irreplaceable for applications requiring high enantiomeric purity.

Quantitative Differentiation Evidence: N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate Versus Closest Analogs


Isolated Yield Advantage of Pure Trans-NHS Ester Over Cis-NHS Ester from Mixed-Isomer Feedstock

When 4-isopropylcyclohexanecarboxylic acid (a cis/trans mixture) is converted to the corresponding N-hydroxysuccinimide esters and separated by silica gel chromatography, the pure trans-NHS ester is obtained in 38% yield (11.9 g from 20 g acid) while the cis-NHS ester is obtained in 55% yield (17.3 g) [1]. This 17-percentage-point yield differential demonstrates that the trans isomer is the less abundant and more synthetically demanding isomer to isolate, directly translating to higher procurement value and cost reflection.

Stereochemical separation Activated ester synthesis Nateglinide intermediate

Pharmacopeial Mandate: Cis-Isomer (Impurity C) Limit of ≤0.2% in Nateglinide Drug Substance

The British Pharmacopoeia 2025 monograph for nateglinide specifies that Impurity C—the cis-isomer N-[[cis-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine—must not exceed 0.2% of the principal peak area [1]. This impurity arises directly from cis-4-isopropylcyclohexanecarboxylic acid contamination in the synthetic intermediate. Achieving this limit mandates the use of the trans-NHS ester with minimal cis-isomer content, establishing a direct regulatory requirement for stereochemical purity of the activated ester.

Regulatory compliance Enantiomeric purity Nateglinide impurity profiling

Hydrolytic Stability Profile of NHS Esters: Critical Window for Aqueous-Phase Bioconjugation Yield

NHS esters exhibit a hydrolysis half-life of 4–5 hours at pH 7.0 and 0°C, which decreases sharply to approximately 10 minutes at pH 8.6 and 4°C . This well-characterized stability window defines the practical reaction time available for amine coupling in aqueous bioconjugation protocols. In contrast, alternative activated esters such as acid chlorides hydrolyze almost instantaneously under aqueous conditions, while p-nitrophenyl esters exhibit slower kinetics but require higher pH for efficient aminolysis [1]. The NHS ester thus occupies a uniquely balanced reactivity-stability profile that enables controlled, high-yield conjugation.

Hydrolytic half-life Amine-reactive crosslinker Bioconjugation efficiency

Storage Stability: Trans-NHS Ester Requires -20°C Storage to Preserve Reactive Integrity

The trans-NHS ester is specified for long-term storage at -20°C, with shipment on dry ice . This requirement reflects the inherent susceptibility of the NHS ester moiety to hydrolysis and thermal degradation. In comparison, the corresponding free acid (trans-4-isopropylcyclohexanecarboxylic acid) is stable at room temperature , while the acid chloride derivative requires even more stringent anhydrous storage. The cold-chain requirement for the NHS ester is a direct consequence of its activated nature and must be factored into procurement logistics.

Storage condition Activated ester stability Procurement specification

Optimal Procurement and Application Scenarios for N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate


GMP-Compliant Nateglinide API Manufacturing Requiring Pharmacopeial cis-Isomer Control

Pharmaceutical manufacturers seeking to produce nateglinide active pharmaceutical ingredient (API) that meets the BP 2025 / Ph. Eur. impurity specification for Impurity C (cis-isomer ≤0.2%) must procure the trans-NHS ester intermediate with certified stereochemical purity [1]. Use of a cis/trans mixture or a cis-rich activated ester will result in a non-compliant final product that cannot be released for human use, as demonstrated by the pharmacopeial monograph limits and the yield data confirming that mixed-isomer feedstocks are inherently cis-rich [2].

Controlled Amine-Reactive Bioconjugation in Aqueous Buffer at Near-Physiological pH

For protein labeling, surface functionalization, or peptide conjugation workflows requiring reproducible amine coupling kinetics, the trans-NHS ester provides a predictable hydrolytic half-life of 4–5 hours at pH 7.0 and 0°C, enabling standardized reaction protocols [1]. This stability window is critical for achieving consistent conjugation stoichiometry and minimizing competing hydrolysis, which is not achievable with faster-hydrolyzing activated esters such as acid chlorides.

Stereospecific Drug Conjugate and Impurity Reference Standard Preparation

In the preparation of nateglinide impurity reference standards (e.g., Nateglinide Impurity 6) and related stereospecific drug conjugates, the pure trans-NHS ester is indispensable as a chirally defined building block. Its use ensures that the resulting conjugates or impurity markers contain the correct trans configuration, enabling accurate analytical method validation and regulatory submission support [1].

Cold-Chain Procurement Planning for Activated Ester Intermediates

Organizations procuring the trans-NHS ester at gram-to-kilogram scale must factor in the -20°C long-term storage and dry ice shipping requirements [1]. This contrasts with the room-temperature stability of the precursor free acid and influences facility readiness, shipping cost, and inventory management. Procurement specifications should explicitly require a Certificate of Analysis (CoA) confirming stereochemical identity and assay purity ≥95%.

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